molecular formula C20H18ClN3O2S B4686781 4-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride

4-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride

Cat. No. B4686781
M. Wt: 399.9 g/mol
InChI Key: URXHNZRYLSKQCL-UHFFFAOYSA-N
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Description

4-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride, also known as ETP-46321, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Agents

  • Thienopyrimidine derivatives, including compounds similar to 4-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride, have been found to exhibit significant antimicrobial and anti-inflammatory properties. A study by Tolba et al. (2018) discusses the synthesis of such derivatives and their potential as bioactive compounds, particularly highlighting their antibacterial, antifungal, and anti-inflammatory activities (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Antitumor Activity

  • Research has shown that thienopyrimidine derivatives can have potent anticancer activity. Hafez and El-Gazzar (2017) synthesized various thieno[3,2-d]pyrimidine derivatives and found that they displayed significant anticancer effects on multiple human cancer cell lines, comparable to doxorubicin (Hafez & El-Gazzar, 2017).

Antioxidant Properties

  • A study by Kotaiah et al. (2012) on thieno[2,3-d]pyrimidine derivatives, which are structurally related to this compound, revealed that these compounds exhibited significant antioxidant activity, particularly those with electron-donating substituents enhancing their effectiveness (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Analgesic and Anti-inflammatory Activities

  • Cannito et al. (1990) explored the pharmacological properties of thienopyrimidin-4-one-2-thiones, closely related to the compound . Their study found that several of these compounds showed analgesic and anti-inflammatory activities comparable to acetylsalicylic acid (Cannito, Perrissin, Luu-Duc, Huguet, Gaultier, & Narcisse, 1990).

Protein Kinase CK2 Inhibition

  • Golub et al. (2011) synthesized a series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids and tested their inhibitory activity towards human protein kinase CK2. Their findings revealed that certain compounds, structurally similar to the compound ofinterest, exhibited significant inhibitory activity, suggesting potential therapeutic applications in conditions where CK2 is implicated (Golub, Bdzhola, Briukhovetska, Balanda, Kukharenko, Kotey, Ostrynska, & Yarmoluk, 2011).

Antimicrobial Activity

  • Gaber, Bagley, and Sherif (2010) synthesized new derivatives of thieno[2,3-d]pyrimidin-4-one and evaluated their antimicrobial activities. These compounds, structurally related to this compound, showed varying levels of antibacterial and antifungal effects, with some exhibiting inhibitory effects against bacteria similar or superior to Tetracycline (Gaber, Bagley, & Sherif, 2010).

properties

IUPAC Name

4-[[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S.ClH/c1-2-25-16-9-3-13(4-10-16)17-11-26-20-18(17)19(21-12-22-20)23-14-5-7-15(24)8-6-14;/h3-12,24H,2H2,1H3,(H,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXHNZRYLSKQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC=C(C=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
Reactant of Route 2
4-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
Reactant of Route 3
4-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
Reactant of Route 4
Reactant of Route 4
4-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
Reactant of Route 5
4-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
Reactant of Route 6
4-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride

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